molecular formula C18H16N2O4 B571991 Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253791-02-4

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B571991
CAS No.: 1253791-02-4
M. Wt: 324.336
InChI Key: DVQROHGHOVPKDA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative with a phenyl group at the 1-position, a methyl group at the 7-position, and ester and hydroxyl functionalities at the 3- and 4-positions, respectively. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.34 and CAS number 1253791-02-4 . The compound is synthesized via cyclization reactions, such as the treatment of 1-phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione with diethyl malonate under sodium hydride catalysis .

Properties

IUPAC Name

ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-24-18(23)14-15(21)13-10-9-11(2)19-16(13)20(17(14)22)12-7-5-4-6-8-12/h4-10,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQROHGHOVPKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The IL, typically 1-butyl-3-methylimidazolium bromide ([BMIM]Br), facilitates condensation by stabilizing intermediates through hydrogen bonding and electrostatic interactions. Under reflux at 80–90°C for 6–8 hours, the aminonicotinate and ketone undergo cyclodehydration to form the 1,8-naphthyridine core. The phenyl group from acetophenone integrates at position 1, while the methyl and hydroxy substituents originate from the nicotinate precursor.

Workup and Purification

Post-reaction, the mixture is cooled to 0–5°C and quenched with ice water, precipitating the crude product. Filtration and sequential washes with ethanol-water (4:1) remove residual IL. Recrystallization from methanol yields the pure compound with >85% efficiency.

Alkylation of Naphthyridine Precursors

Patent US3149104A outlines alkylation strategies for 1,8-naphthyridines, adaptable for introducing the phenyl group at position 1.

Starting Material Preparation

4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid serves as the precursor. Its synthesis involves cyclizing diethyl N-(5-methyl-2-pyridyl)aminomethylenemalonate under acidic conditions, followed by hydrolysis.

Phenylation via Nucleophilic Substitution

Unlike alkyl halides, aryl halides require stringent conditions for nucleophilic substitution. A modified protocol uses copper(I) iodide and phenyllithium in dimethylformamide (DMF) at 120°C for 24 hours. The phenyl group displaces a halogen (e.g., bromine) at position 1, yielding 4-hydroxy-7-methyl-1-phenyl-1,8-naphthyridine-3-carboxylic acid .

Esterification

The carboxylic acid is treated with ethyl chloride and triethylamine in dichloromethane at 25–30°C for 12 hours. After neutralization with aqueous sodium bicarbonate, the organic layer is dried over sodium sulfate and concentrated to obtain the ethyl ester.

Multi-Step Synthesis via Intermediate Coupling

WO2012151640A1 describes a modular approach involving sequential amination and esterification.

Amination of Ethyl 6-Bromo-4-Oxo-1,8-Naphthyridine-3-Carboxylate

The bromo intermediate reacts with aniline in the presence of palladium acetate and Xantphos under carbon monoxide (40 psi) at 100°C. This Buchwald-Hartwig coupling installs the phenyl group at position 1 with 70–75% yield.

Hydroxylation and Methylation

The 4-oxo group is reduced to 4-hydroxy using sodium dithionite in aqueous ethanol. Subsequent methylation at position 7 employs methyl iodide and potassium carbonate in DMF at 60°C.

Final Esterification

Acid-catalyzed esterification with ethanol and sulfuric acid completes the synthesis. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

Parameter Friedlander (IL) Alkylation Multi-Step
Yield85–90%60–65%50–55%
Reaction Time6–8 hours24–48 hours72+ hours
Environmental ImpactLow (reusable IL)High (toxic solvents)Moderate
ScalabilityExcellentModerateLow

Optimization Strategies

Enhancing Phenylation Efficiency

Substituting phenyllithium with phenylboronic acid in Suzuki-Miyaura couplings improves regioselectivity and reduces side reactions. A trial using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) achieved 78% yield.

Solvent-Free IL Systems

Recent studies show that choline chloride-based deep eutectic solvents further reduce energy consumption, enabling reactions at 60°C with comparable yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol .

Scientific Research Applications

Medicinal Applications

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate has garnered attention for its potential therapeutic properties. Research indicates that compounds with a naphthyridine core exhibit various biological activities, including antibacterial, antiviral, and anticancer effects.

Antibacterial Activity

Naphthyridine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the naphthyridine structure can enhance its efficacy against resistant strains of bacteria. Studies have demonstrated that ethyl derivatives of naphthyridines possess potent antibacterial properties, making them candidates for developing new antibiotics .

Antiviral Properties

Recent investigations into the antiviral capabilities of naphthyridine compounds reveal their effectiveness against HIV and other viral pathogens. A study highlighted that certain derivatives exhibit nanomolar potencies against HIV vectors, indicating their potential as antiviral agents . The mechanism of action often involves interference with viral replication processes.

Anticancer Potential

Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's ability to generate reactive oxygen species (ROS) has been linked to its anticancer activity .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers explored the antibacterial efficacy of ethyl 4-hydroxy derivatives against multiple drug-resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that these compounds inhibited bacterial growth significantly at low concentrations, suggesting their potential as effective antibacterial agents.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Ethyl 4-hydroxy derivative0.5 µg/mLE. coli, S. aureus

Case Study 2: Anticancer Activity

In another study focusing on non-small-cell lung cancer (NSCLC), ethyl 4-hydroxy derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed a dose-dependent increase in cell death and ROS generation.

Treatment ConcentrationCell Viability (%)Apoptosis Induction (%)
10 µM7025
20 µM5050
50 µM3075

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The 1,8-naphthyridine scaffold is highly versatile, allowing substitutions at positions 1, 4, 7, and 3 to yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1-Ph, 7-Me, 4-OH, 3-COOEt C₁₈H₁₆N₂O₄ 324.34 1253791-02-4 Intermediate in heterocyclic synthesis
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1-Ph, 4-OH, 3-COOEt C₁₇H₁₄N₂O₄ 310.3 - Irritant; used in crystallography
Ethyl 1-allyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1-Allyl, 7-Me, 4-OH, 3-COOEt C₁₅H₁₆N₂O₄ 294.3 69407-71-2 Medicinal applications (unspecified)
Ethyl 1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1-Bn, 4-O, 3-COOEt C₁₈H₁₆N₂O₄ 324.34 179064-00-7 Intermediate for carboxylic acid derivatives
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1-Cyclopropyl, 6-F, 7-Cl, 4-O, 3-COOEt C₁₅H₁₂ClF₃N₂O₃ 360.7 5174-90-3 High structural similarity (0.86) to target compound
Ethyl 1-ethyl-4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate 1-Et, 7-Me, 4-OH, 3-COOEt C₁₃H₁₄N₂O₄ 262.26 - Converted to carboxamide derivatives

Impact of Substituents on Properties and Reactivity

  • Benzyl (Bn) or allyl: Increases lipophilicity, which may influence bioavailability in medicinal applications . Cyclopropyl or ethyl: Smaller alkyl groups reduce steric hindrance, facilitating reactions like aminolysis .
  • Position 7 Modifications :

    • Methyl (Me) : Electron-donating group stabilizes the ring system.
    • Chloro (Cl) or fluoro (F) : Electron-withdrawing groups enhance electrophilic reactivity, useful in further functionalization .
  • Functional Group Variations :

    • 4-Oxo vs. 4-Hydroxy : The keto group (4-O) increases planarity, favoring hydrogen bonding in crystal structures, while the hydroxyl group (4-OH) introduces acidity .
    • Ester (COOEt) vs. Carboxylic Acid (COOH) : The ester group is a common precursor for hydrolysis to bioactive carboxylic acids .

Biological Activity

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS No. 1253791-02-4) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight324.33 g/mol
CAS Number1253791-02-4
Purity≥95%

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of naphthyridine compounds can effectively inhibit various bacterial strains. For example, in vitro evaluations indicated that related compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

Antitumor Activity

Research has highlighted the antitumor potential of naphthyridine derivatives. Compounds similar to ethyl 4-hydroxy-7-methyl-2-oxo have shown significant activity against various cancer cell lines. In a study involving human cancer cells, these compounds induced G2/M phase cell cycle arrest and apoptosis . The structural features of naphthyridines contribute to their ability to act as topoisomerase inhibitors, which are crucial in cancer therapy.

The biological activity of ethyl 4-hydroxy-7-methyl-2-oxo can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound acts as a topoisomerase II inhibitor, interfering with DNA replication and transcription processes .
  • Antibacterial Mechanism : By disrupting bacterial DNA synthesis and biofilm formation, the compound enhances its antibacterial efficacy .
  • Apoptotic Induction : The ability to induce programmed cell death in cancer cells is a critical aspect of its antitumor activity .

Case Studies

Several studies have documented the effects of naphthyridine derivatives on microbial and tumor cells:

  • Antimicrobial Study : A study focusing on various naphthyridine derivatives found that compounds exhibited potent antibacterial activity with low cytotoxicity against human cells, indicating a favorable therapeutic index .
  • Anticancer Research : In vitro assays demonstrated that certain derivatives led to a significant reduction in cell viability in multiple cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of intermediates under alkaline conditions. For example, reacting pyrido[2,3-d][1,3]oxazine derivatives with diethyl malonate in the presence of sodium hydride (NaH) at 150°C yields the target compound with 85% efficiency . Alternative routes involve hydrolysis of ester precursors (e.g., ethyl 7-chloro-1-phenyl derivatives) using hydrochloric acid, though yields vary depending on substituent reactivity . Key factors include temperature control (100–150°C), solvent selection (e.g., THF, acetic anhydride), and catalyst choice (NaH vs. K₂CO₃) .
Synthetic Route Conditions Yield Reference
Cyclization with diethyl malonateNaH, 150°C85%
Hydrolysis of chloro derivativesHCl, dioxaneVariable
Alkylation with ethyl bromoacetateK₂CO₃, reflux in ethyl acetate66%

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for phenyl), methyl groups (δ 2.3–2.5 ppm), and ester ethoxy signals (δ 1.3–4.4 ppm) . ¹³C NMR resolves carbonyl carbons (δ 160–180 ppm) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with chloroform/methanol (4:1) .

Q. How are common functional group transformations (e.g., ester hydrolysis, amidation) performed on this scaffold?

  • Methodological Answer :

  • Ester Hydrolysis : Use HCl in dioxane/water (1:1) at 80°C to convert the ethyl ester to a carboxylic acid .
  • Amidation : Treat the ester with ammonia in ethanol under sealed conditions (100°C, 49% yield) .

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, WinGX) resolve structural ambiguities in 1,8-naphthyridine derivatives?

  • Methodological Answer :

  • SHELXL : Refine small-molecule crystal structures using high-resolution data. For macromolecular applications, pair with SHELXPRO for twinned data or high-resolution refinement .
  • WinGX : Integrate ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks . Example workflow: Solve phases via SHELXD, refine with SHELXL, and visualize using ORTEP-3 .

Q. What computational strategies predict the bioactivity and ADMET properties of 1,8-naphthyridine analogs?

  • Methodological Answer :

  • In Silico Drug Likeness : Use tools like SwissADME to predict solubility (LogP < 3), bioavailability (Lipinski’s Rule of 5), and metabolic stability .
  • Molecular Docking : Simulate binding to target proteins (e.g., RNase H) using AutoDock Vina. Van der Waals interactions dominate in hydrophobic pockets (e.g., −29.2 kcal/mol for NNRTIs) .
  • PASS Analysis : Predict biological activity spectra (e.g., antibacterial vs. antiviral) based on structural motifs .

Q. How do hydrogen-bonding patterns influence the solid-state packing and stability of this compound?

  • Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs:

  • Dimeric R₂²(8) motifs : Formed via O−H···O interactions between hydroxyl and carbonyl groups .
  • Chain motifs : Stabilized by N−H···O bonds in amide derivatives. Use Mercury software to quantify bond lengths and angles from crystallographic data .

Q. What experimental and theoretical approaches resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (DMF vs. THF), bases (NaH vs. DBU), and temperatures using Design of Experiments (DoE) .
  • DFT Calculations : Compare energy barriers for cyclization pathways. Substituent effects (e.g., electron-withdrawing groups) may slow reaction kinetics .
  • Yield Discrepancy Analysis : Trace impurities (e.g., unreacted malonate) via LC-MS and optimize purification (recrystallization vs. column chromatography) .

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